4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets and induce changes in cellular processes
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
- 4-(2-Bromophenyl)-1,2,3-thiadiazol-5-amine
- 4-(2-Fluorophenyl)-1,2,3-thiadiazol-5-amine
- 4-(2-Methylphenyl)-1,2,3-thiadiazol-5-amine
Comparison: 4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
4-(2-Chlorophenyl)-1,2,3-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₈ClN₃S and a molecular weight of approximately 211.67 g/mol. Its structure features a thiadiazole ring with a chlorophenyl substituent, which is critical for its biological activity. The unique arrangement of atoms contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with this compound leads to:
- Cell cycle arrest at the S and G2/M phases.
- Increased expression of pro-apoptotic proteins like Bax and caspase-9.
- Decreased levels of anti-apoptotic proteins such as Bcl-2.
These findings suggest that the compound may act through mitochondrial pathways to trigger cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported effectiveness against:
- Gram-positive bacteria
- Gram-negative bacteria
- Fungi
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by modifications to their structure. For instance, the presence of electron-withdrawing groups like chlorine enhances cytotoxicity and selectivity towards cancer cells. Comparative studies have shown that substituents on the phenyl ring can modulate both potency and spectrum of activity against different cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Pathogen | IC50 Values (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 5.36 | Apoptosis induction |
Anticancer | HepG2 | 2.32 | Cell cycle arrest |
Antimicrobial | Staphylococcus aureus | 10.0 | Membrane disruption |
Antimicrobial | Escherichia coli | 15.0 | Metabolic interference |
Case Studies
Several case studies have illustrated the potential applications of this compound in drug development:
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines, demonstrating significant cell death at low concentrations compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains and found that the compound exhibited comparable efficacy to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-8(10)13-12-11-7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHANUWMJQBWODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.